Refametinib

Catalog No.
S548793
CAS No.
923032-37-5
M.F
C19H20F3IN2O5S
M. Wt
572.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Refametinib

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.34

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Description

The exact mass of the compound Refametinib is 572.00897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Refametinib, also known by its developmental code BAY 86-9241, is a small molecule inhibitor that targets a specific protein in the Ras/Raf/MEK/ERK signaling pathway. This pathway plays a critical role in cell growth and proliferation. Mutations in this pathway are found in many cancers, making it an attractive target for cancer therapy [].

Mode of Action

Refametinib acts as a Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) inhibitor. MEK proteins are part of the Ras/Raf/MEK/ERK signaling cascade. When this pathway is activated due to mutations or other factors, it can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting MEK, Refametinib disrupts this signaling pathway, potentially slowing down or stopping cancer cell proliferation [].

Research Applications

  • Monotherapy: Clinical trials are investigating the use of Refametinib as a single agent (monotherapy) for specific cancers with mutations in the Ras/Raf/MEK pathway. Early-phase studies have shown promise in tumors like melanoma and lung cancer with BRAF mutations [, ].
  • Combination Therapy: Refametinib is also being evaluated in combination with other cancer therapies, such as chemotherapy or immunotherapy. The rationale behind combination therapy is to target cancer cells through multiple mechanisms, potentially improving efficacy and overcoming resistance [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

572.00897

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Refametinib

Dates

Modify: 2023-08-15
1: Wylie-Sears J, Levine RA, Bischoff J. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK. Biochem Biophys Res Commun. 2014 Mar 12. pii: S0006-291X(14)00445-8. doi: 10.1016/j.bbrc.2014.03.014. [Epub ahead of print] PubMed PMID: 24632204.
2: Weekes CD, Von Hoff DD, Adjei AA, Leffingwell DP, Eckhardt SG, Gore L, Lewis KD, Weiss GJ, Ramanathan RK, Dy GK, Ma WW, Sheedy B, Iverson C, Miner JN, Shen Z, Yeh LT, Dubowy RL, Jeffers M, Rajagopalan P, Clendeninn NJ. Multicenter phase I trial of the mitogen-activated protein kinase 1/2 inhibitor BAY 86-9766 in patients with advanced cancer. Clin Cancer Res. 2013 Mar 1;19(5):1232-43. doi: 10.1158/1078-0432.CCR-12-3529. Epub 2013 Feb 22. PubMed PMID: 23434733.
3: Gorges TM, Schiller J, Schmitz A, Schuetzmann D, Schatz C, Zollner TM, Krahn T, von Ahsen O. Cancer therapy monitoring in xenografts by quantitative analysis of circulating tumor DNA. Biomarkers. 2012 Sep;17(6):498-506. doi: 10.3109/1354750X.2012.689133. Epub 2012 May 23. PubMed PMID: 22616911.
4: Liu Z, Xing M. Induction of sodium/iodide symporter (NIS) expression and radioiodine uptake in non-thyroid cancer cells. PLoS One. 2012;7(2):e31729. doi: 10.1371/journal.pone.0031729. Epub 2012 Feb 16. PubMed PMID: 22359623; PubMed Central PMCID: PMC3281006.
5: Holm TM, Habashi JP, Doyle JJ, Bedja D, Chen Y, van Erp C, Lindsay ME, Kim D, Schoenhoff F, Cohn RD, Loeys BL, Thomas CJ, Patnaik S, Marugan JJ, Judge DP, Dietz HC. Noncanonical TGFβ signaling contributes to aortic aneurysm progression in Marfan syndrome mice. Science. 2011 Apr 15;332(6027):358-61. doi: 10.1126/science.1192149. PubMed PMID: 21493862; PubMed Central PMCID: PMC3111087.
6: Diep CH, Munoz RM, Choudhary A, Von Hoff DD, Han H. Synergistic effect between erlotinib and MEK inhibitors in KRAS wild-type human pancreatic cancer cells. Clin Cancer Res. 2011 May 1;17(9):2744-56. doi: 10.1158/1078-0432.CCR-10-2214. Epub 2011 Mar 8. PubMed PMID: 21385921; PubMed Central PMCID: PMC3265169.
7: Liu D, Xing J, Trink B, Xing M. BRAF mutation-selective inhibition of thyroid cancer cells by the novel MEK inhibitor RDEA119 and genetic-potentiated synergism with the mTOR inhibitor temsirolimus. Int J Cancer. 2010 Dec 15;127(12):2965-73. doi: 10.1002/ijc.25304. PubMed PMID: 21351275; PubMed Central PMCID: PMC2916062.
8: Chang Q, Chapman MS, Miner JN, Hedley DW. Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts. BMC Cancer. 2010 Sep 28;10:515. doi: 10.1186/1471-2407-10-515. PubMed PMID: 20920162; PubMed Central PMCID: PMC2955043.
9: Hou P, Bojdani E, Xing M. Induction of thyroid gene expression and radioiodine uptake in thyroid cancer cells by targeting major signaling pathways. J Clin Endocrinol Metab. 2010 Feb;95(2):820-8. doi: 10.1210/jc.2009-1888. Epub 2009 Dec 11. PubMed PMID: 20008023; PubMed Central PMCID: PMC2840852.
10: Iverson C, Larson G, Lai C, Yeh LT, Dadson C, Weingarten P, Appleby T, Vo T, Maderna A, Vernier JM, Hamatake R, Miner JN, Quart B. RDEA119/BAY 869766: a potent, selective, allosteric inhibitor of MEK1/2 for the treatment of cancer. Cancer Res. 2009 Sep 1;69(17):6839-47. doi: 10.1158/0008-5472.CAN-09-0679. Epub 2009 Aug 25. PubMed PMID: 19706763.

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